Meiqx N2-sulfamic acid
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Overview
Description
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid is a chemical compound with the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol . This compound is known for its unique structure, which includes an imidazoquinoxaline core substituted with dimethyl groups and a sulfamic acid moiety.
Preparation Methods
The synthesis of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazoquinoxaline core, followed by the introduction of dimethyl groups and the sulfamic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid involves its interaction with specific molecular targets and pathways. The sulfamic acid moiety plays a crucial role in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid can be compared with other similar compounds, such as:
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)carboxylic acid
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)phosphonic acid These compounds share the imidazoquinoxaline core but differ in the functional groups attached. The presence of the sulfamic acid moiety in N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid gives it unique chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
115781-40-3 |
---|---|
Molecular Formula |
C11H11N5O3S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |
InChI Key |
CGJDLJCQPGFMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Key on ui other cas no. |
115781-40-3 |
Synonyms |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Origin of Product |
United States |
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